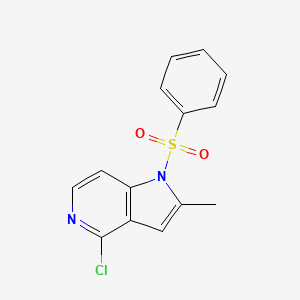![molecular formula C10H16Cl2N2O B1378123 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride CAS No. 1394041-85-0](/img/structure/B1378123.png)
2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride” can be represented by the InChI code:1S/C10H14N2O.2ClH/c1-2-9(6-11-4-1)8-13-10-3-5-12-7-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H . Chemical Reactions Analysis
While specific chemical reactions involving “2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride” are not available, pyrrolidines can undergo a variety of reactions. For instance, a nickel catalyst and benzaldehyde can enable C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 251.16 . The IUPAC name is 2-methyl-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyrrolidine Synthesis : Research has explored the synthesis of pyrrolidines, highlighting their importance due to biological effects and applications in medicine and industry, such as dyes or agrochemical substances. A study demonstrated the polar [3+2] cycloaddition reaction for pyrrolidines synthesis, suggesting potential protocols for analogous reactions with 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Metal Ion Analysis : A method involving methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride as an ion-pairing reagent was developed for the separation and determination of common metal ions. This showcases the utility of pyridine derivatives in environmental and pharmaceutical sample analysis (Belin & Gülaçar, 2005).
Organic Synthesis : The synthesis of 5-methoxylated 3-pyrrolin-2-ones via rearrangement of chlorinated pyrrolidin-2-ones was documented, underscoring the role of pyrrolidine derivatives in preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Biological and Pharmacological Research
Biological Activity : A study on the synthesis and biological activity of new derivatives involving a pyrrolidin-1-yl pyrimidin-4-yl moiety revealed a pronounced plant growth stimulating effect. This suggests the potential of pyrrolidine derivatives in agriculture and pharmacology (Pivazyan et al., 2019).
Environmental and Pharmaceutical Applications : Pyridine and pyrrolidine derivatives have been indicated for a broad range of applications, from the synthesis of agrochemicals and pharmaceuticals to their use in environmental analyses, highlighting the versatility and significance of these compounds in scientific research (Higashio & Shoji, 2004).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
2-(pyrrolidin-3-yloxymethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;;/h1-3,5,10-11H,4,6-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTKNDTZEASADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



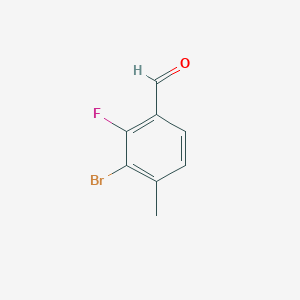
![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)
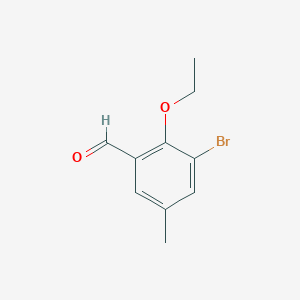
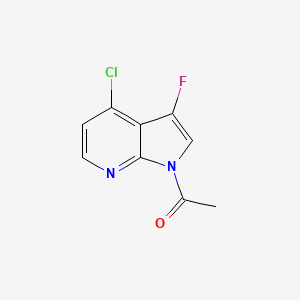
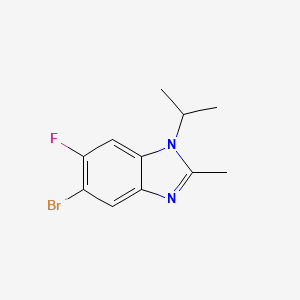
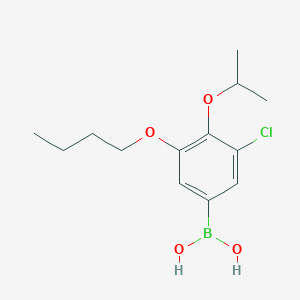
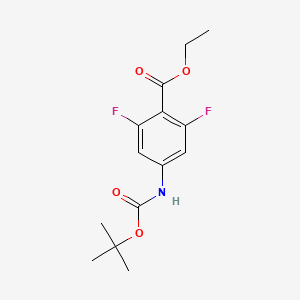
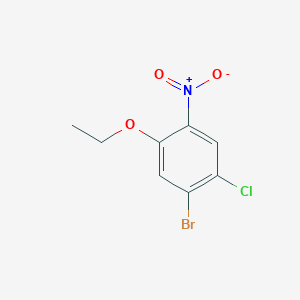
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)
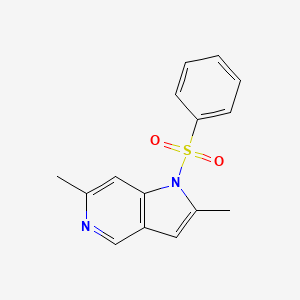
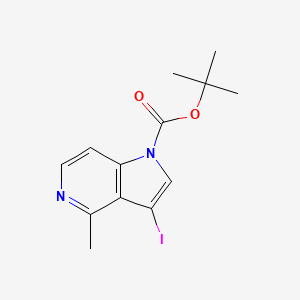
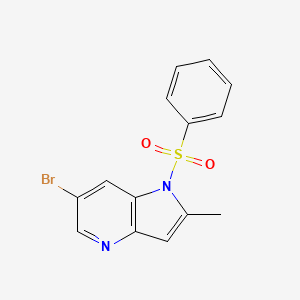
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)
